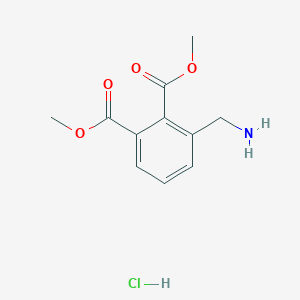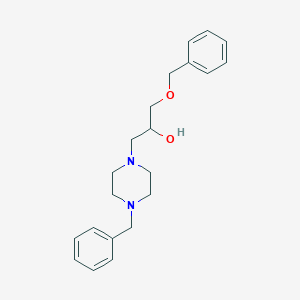
(3-tert-Butoxycarbonylamino-cyclobutylidene)-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate: is a complex organic compound that features a cyclobutylidene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutylidene ring, followed by the introduction of the Boc-protected amino group and the esterification to form the methyl ester. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine by removing the Boc group.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is used as an intermediate in the preparation of more complex molecules
Biology and Medicine: The compound’s potential biological activity makes it of interest in medicinal chemistry. It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for use in the synthesis of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism by which Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate exerts its effects depends on the specific reactions it undergoes. The Boc protecting group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions. The cyclobutylidene ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl)amino)acetate
Uniqueness: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is unique due to its cyclobutylidene ring, which imparts rigidity and distinct reactivity compared to other similar compounds. The presence of the Boc-protected amino group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
154748-64-8 |
|---|---|
Fórmula molecular |
C12H19NO4 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-5-8(6-9)7-10(14)16-4/h7,9H,5-6H2,1-4H3,(H,13,15) |
Clave InChI |
MREDTHNYKZZDIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(=CC(=O)OC)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)







